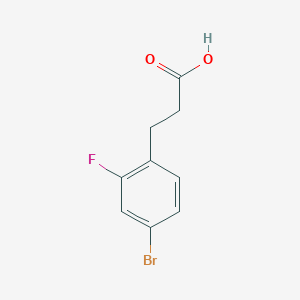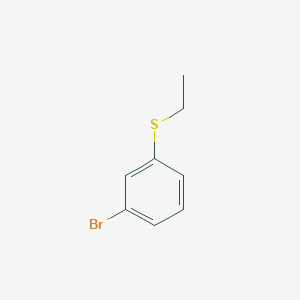
1-Bromo-3-(ethylsulfanyl)benzene
Descripción general
Descripción
1-Bromo-3-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C8H9BrS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Synthesis Analysis
The synthesis of compounds like this compound often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and an ethylsulfanyl group attached to it . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule.Chemical Reactions Analysis
Benzene derivatives like this compound can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly influence the rate and outcome of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the presence of the bromine and ethylsulfanyl substituents .Aplicaciones Científicas De Investigación
Synthesis of Benzofuran Derivatives
1-Bromo-3-(ethylsulfanyl)benzene is employed in the preparation of benzofuran derivatives, showcasing its utility in the oxidation process to yield compounds with potential applications in material science and pharmaceuticals. For instance, the title compound, C14H15BrO4S, was prepared by oxidizing ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate, highlighting the compound's role in synthesizing complex structures (Choi et al., 2009).
Facilitating Solid-state Synthesis
The compound also finds applications in solid-state synthesis as a reagent or catalyst. For example, poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and related bromine compounds have been used as efficient catalysts for the one-pot synthesis of 3-substituted indoles from indole, aldehydes, and arylamines under solid-state conditions, demonstrating the compound's role in facilitating novel synthesis pathways (Ghorbani‐Vaghei et al., 2014).
Novel Compound Synthesis
Research also extends to the synthesis of novel compounds with unique structures and potential applications. For instance, the synthesis of methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-4H-thiochromene-3-carboxylate, derived from a similar compound, showcases the diverse chemical transformations possible with this compound derivatives, contributing to the field of medicinal chemistry and material science (Li et al., 2010).
Advancements in Organic Electronics
This compound derivatives are also key in the development of organic electronics, serving as building blocks for the synthesis of molecular wires and other electronic materials. These advancements are crucial for the evolution of organic electronic devices, demonstrating the compound's impact on modern technology (Stuhr-Hansen et al., 2005).
Contribution to Green Chemistry
Moreover, the compound plays a role in green chemistry through its involvement in environmentally friendly synthetic processes. The electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives in EtOH/LiClO4 solution is an example of its application in eco-friendly reactions, highlighting the compound's versatility and relevance in sustainable chemistry practices (Habibi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-3-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHQTGFDPTFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517642 | |
| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18184-69-5 | |
| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(ethylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


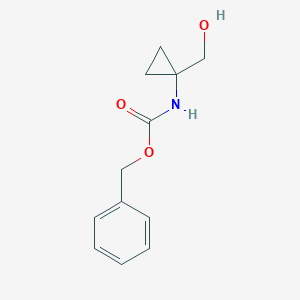
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
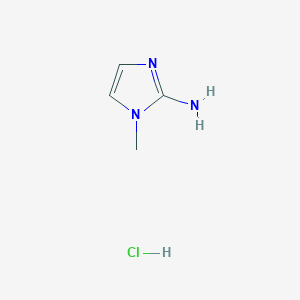

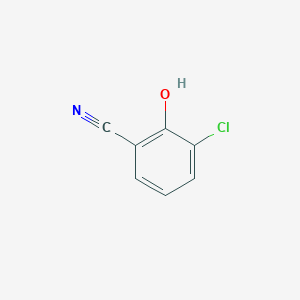


![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

